molecular formula C24H18FNO4 B6502630 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929403-05-4

9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6502630
CAS No.: 929403-05-4
M. Wt: 403.4 g/mol
InChI Key: GMYAZUWNPBFLLX-UHFFFAOYSA-N
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Description

9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions with methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazin ring, potentially leading to the opening of the ring structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Ring-opened derivatives.

    Substitution products: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: Utilized in the synthesis of polymers with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, which can result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 9-(2-bromophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Uniqueness

The presence of the fluorophenyl group in 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one imparts unique electronic properties compared to its chloro and bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific applications in research and industry.

Properties

IUPAC Name

9-(2-fluorophenyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-28-16-8-6-15(7-9-16)19-13-29-24-17(23(19)27)10-11-22-18(24)12-26(14-30-22)21-5-3-2-4-20(21)25/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYAZUWNPBFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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